Alfasone; Alphasone

CAS No.:

Cat. No.: VC19786685

Molecular Formula: C21H30O4

Molecular Weight: 346.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H30O4 |

|---|---|

| Molecular Weight | 346.5 g/mol |

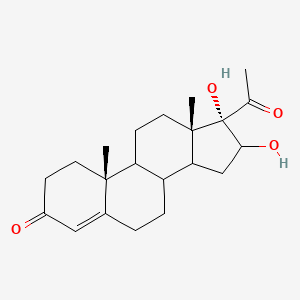

| IUPAC Name | (10R,13S,17S)-17-acetyl-16,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

| Standard InChI | InChI=1S/C21H30O4/c1-12(22)21(25)18(24)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h10,15-18,24-25H,4-9,11H2,1-3H3/t15?,16?,17?,18?,19-,20-,21+/m0/s1 |

| Standard InChI Key | CXDWHYOBSJTRJU-LIASXULMSA-N |

| Isomeric SMILES | CC(=O)[C@]1(C(CC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C)O)O |

| Canonical SMILES | CC(=O)C1(C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O |

Introduction

Chemical and Structural Profile of Alfasone

Alfasone (C21H30O4) is a 17α-hydroxyprogesterone derivative with a molecular weight of 346.5 g/mol. Its structure features acetophenide modifications at the 16α and 17α positions, enhancing metabolic stability and prolonging its biological activity compared to endogenous progesterone. The acetophenide group introduces steric hindrance, reducing enzymatic degradation and enabling sustained release from intramuscular or subcutaneous depots.

Table 1: Molecular Properties of Alfasone

| Property | Value |

|---|---|

| CAS Number | Not publicly disclosed |

| Molecular Formula | C21H30O4 |

| Molecular Weight | 346.5 g/mol |

| IUPAC Name | Algestone acetophenide |

| Solubility | Lipid-soluble |

The structural alignment of Alfasone with other 17α-hydroxyprogesterone derivatives, such as medroxyprogesterone acetate, reveals shared pharmacophores but distinct pharmacokinetic profiles due to side-chain variations.

Pharmacological Applications in Hormonal Therapy

Alfasone’s primary application lies in hormonal contraception, where it is combined with estrogens like estradiol valerate to form long-acting injectable formulations. Its mechanism involves binding to intracellular progesterone receptors, suppressing gonadotropin-releasing hormone (GnRH) secretion, and inhibiting ovulation. Unlike daily oral contraceptives, Alfasone’s sustained activity allows dosing intervals of 60–100 days, depending on the administration route.

Table 2: Pharmacokinetic Parameters of Alfasone

| Parameter | Intramuscular (IM) | Subcutaneous (SC) |

|---|---|---|

| Time to Peak (Tmax) | 7–14 days | 10–21 days |

| Half-life (t1/2) | 30–60 days | 60–100 days |

| Duration of Action | 60–90 days | 90–120 days |

Clinical studies underscore its efficacy in preventing pregnancy, with failure rates below 0.5% per year when administered correctly. Off-label uses include managing endometriosis and menstrual disorders, though robust trial data remain limited.

Synthesis and Industrial Production

The synthesis of Alfasone begins with progesterone as the foundational scaffold. Key steps include:

-

16α-Hydroxylation: Introduction of a hydroxyl group at the 16α position via microbial biotransformation or chemical oxidation.

-

17α-Acetophenide Conjugation: Reaction with acetophenone derivatives to form the 17α-ester linkage, critical for prolonged activity.

-

Purification: Chromatographic separation to isolate enantiomerically pure Alfasone.

Industrial production faces challenges in optimizing yield and minimizing byproducts, particularly during the acetophenide conjugation step. Advances in enzymatic catalysis and continuous-flow reactors are being explored to enhance scalability.

Comparative Analysis with Other Progestins

Alfasone’s pharmacokinetic profile distinguishes it from widely used progestins like levonorgestrel and norethisterone. Unlike these compounds, Alfasone lacks significant androgenic or glucocorticoid activity, reducing side effects such as weight gain and hypertension.

Table 3: Progestin Pharmacokinetic Comparison

| Progestin | Half-life (days) | Androgenic Activity | Administration Route |

|---|---|---|---|

| Alfasone | 30–100 | None | IM/SC |

| Medroxyprogesterone | 40–50 | Low | IM |

| Levonorgestrel | 1–2 | Moderate | Oral/Implant |

This table highlights Alfasone’s niche as a long-acting agent with a favorable side-effect profile, though its clinical use remains narrower due to formulation complexities.

Research Frontiers and Future Directions

Recent investigations focus on three areas:

-

Novel Formulations: Microsphere-based depots for adjustable duration and reduced injection volume.

-

Non-Contraceptive Applications: Potential roles in hormone replacement therapy (HRT) and neurodegenerative diseases, leveraging progesterone’s neuroprotective effects.

-

Biosynthesis: Engineering Saccharomyces cerevisiae strains for sustainable Alfasone production via yeast-based steroidogenesis.

Preclinical models suggest Alfasone could mitigate neuroinflammation in multiple sclerosis, though human trials are pending.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume